
Cyclohexane, bis(isocyanatomethyl)-
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Overview
Description
Bis-(isocyanatomethyl)cyclohexane: is a cycloaliphatic diisocyanate, known for its unique chemical structure and properties. It is primarily used in the production of polyurethanes, which are essential in various industrial applications due to their versatility and durability . The compound consists of a cyclohexane ring with two isocyanate groups attached to it, making it a valuable building block in polymer chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis-(isocyanatomethyl)cyclohexane typically involves the reaction of cyclohexyl dimethylamine with phosgene to form the desired diisocyanate . The process can be summarized in the following steps:
Salt-Forming Process: Cyclohexyl dimethylamine is reacted with hydrogen chloride to produce cyclohexyldimethylamine hydrochloride.
Isocyanate-Forming Process: The hydrochloride is then reacted with phosgene to form bis-(isocyanatomethyl)cyclohexane.
Purification Process: The product is purified to obtain the final compound with high purity.
Industrial Production Methods: In industrial settings, the production of bis-(isocyanatomethyl)cyclohexane involves large-scale reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Bis-(isocyanatomethyl)cyclohexane undergoes various chemical reactions, including:
Polymerization: Reacts with polyols to form polyurethanes.
Substitution Reactions: Reacts with amines, alcohols, and water to form ureas, urethanes, and amines, respectively.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines to form ureas.
Alcohols: Reacts with alcohols to form urethanes.
Major Products:
Polyurethanes: Formed by reacting with polyols.
Ureas and Urethanes: Formed by reacting with amines and alcohols, respectively.
Scientific Research Applications
Bis-(isocyanatomethyl)cyclohexane has a wide range of applications in scientific research and industry:
Polyurethane Coatings: Used in high-quality two-component polyurethane coatings due to its excellent light and weather stability.
Polyurethane Elastomers: Enhances mechanical and thermal properties of polyurethane elastomers.
Optical Resins: Used in the production of optical resins for lenses and other optical components.
Adhesives: Utilized in the development of novel adhesives with improved performance.
Mechanism of Action
The mechanism of action of bis-(isocyanatomethyl)cyclohexane involves its reactivity with compounds containing active hydrogen atoms, such as water, alcohols, and amines. The reaction with water produces a primary amine and carbon dioxide, while reactions with alcohols or amines form urethanes or ureas, respectively. These reactions are fundamental in the formation of polyurethanes and other polymeric materials.
Comparison with Similar Compounds
Hexamethylene diisocyanate (HDI): Another aliphatic diisocyanate used in polyurethane production.
Isophorone diisocyanate (IPDI): Known for its use in coatings and elastomers.
4,4’-Methylenebis(cyclohexyl isocyanate) (H12MDI): Used in high-performance polyurethane applications.
Uniqueness: Bis-(isocyanatomethyl)cyclohexane is unique due to its cycloaliphatic structure, which imparts superior light and weather stability compared to aromatic diisocyanates. This makes it particularly valuable in applications requiring durability and resistance to environmental factors .
Biological Activity
Cyclohexane, bis(isocyanatomethyl)-, also known as 1,4-bis(isocyanatomethyl)cyclohexane, is a cycloaliphatic diisocyanate notable for its symmetrical structure and high reactivity due to the presence of isocyanate functional groups. This compound is primarily utilized in the synthesis of polyurethane elastomers, which are valued for their mechanical properties such as elasticity, heat resistance, and durability. However, the biological activity of this compound raises significant concerns regarding its safety and potential health hazards.
- Molecular Formula : C10H14N2O2
- Primary Uses : Synthesis of polyurethane elastomers, coatings, adhesives, and sealants.
The synthesis typically involves the reaction of 1,4-cyclohexanedimethanol with methyl isocyanate under controlled conditions. The resulting product exhibits non-yellowing characteristics, making it particularly useful in applications requiring long-lasting materials.
Toxicity and Health Effects
Cyclohexane, bis(isocyanatomethyl)- exhibits significant biological activity that can lead to various health issues upon exposure. Key findings include:
- Irritation : Exposure can cause irritation to the eyes, skin, and respiratory system. Inhalation of isocyanates can lead to chemical bronchopulmonary lesions and occupational asthma .
- Sensitization : It is a strong dermal sensitizer; concentrations as low as 0.1-1% can induce allergic reactions in sensitive individuals . The acceptable exposure limit (AEL) for skin sensitization induction is estimated to be between 0.001 to 0.01 mg/cm² .
- Subchronic Toxicity : Studies indicate moderate to high subchronic toxicity following repeated inhalation doses in mammalian test animals. The no-observed-adverse-effect concentration (NOAEC) was determined to be less than 0.2 mg/L for lung inflammation without systemic effects .
The reactivity of cyclohexane, bis(isocyanatomethyl)- with biological nucleophiles is significant. Isocyanates can react with amino acids and proteins, leading to modifications that may trigger immune responses or allergic reactions. This reaction profile underscores the importance of handling this compound with care in industrial settings.
Case Studies
- Occupational Exposure : A study on workers exposed to isocyanates revealed a correlation between exposure levels and the incidence of respiratory diseases such as asthma and chronic bronchitis. The maximum allowable concentration in the workplace is suggested to be around 0.005 ppm .
- Animal Studies : Research involving repeated inhalation exposure in animal models indicated lung inflammation and swelling after prolonged exposure periods. These findings highlight the potential risks associated with long-term exposure to this compound .
Comparative Analysis of Related Compounds
To understand the unique properties and risks associated with cyclohexane, bis(isocyanatomethyl)-, it is helpful to compare it with other structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Hexamethylene diisocyanate | Linear diisocyanate | Commonly used in coatings; less reactive than cyclohexane derivatives. |
Isophorone diisocyanate | Cycloaliphatic diisocyanate | Known for low volatility; used in specialty coatings. |
4,4’-Methylenebis(cyclohexyl isocyanate) | Cycloaliphatic diisocyanate | Offers enhanced thermal stability compared to linear isomers. |
Cyclohexane, bis(isocyanatomethyl)- stands out due to its specific reactivity profile that allows it to form polymers with distinct mechanical properties advantageous for various applications.
Properties
CAS No. |
42170-25-2 |
---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1,1-bis(isocyanatomethyl)cyclohexane |
InChI |
InChI=1S/C10H14N2O2/c13-8-11-6-10(7-12-9-14)4-2-1-3-5-10/h1-7H2 |
InChI Key |
QXRRAZIZHCWBQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CN=C=O)CN=C=O |
Origin of Product |
United States |
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